molecular formula C15H22N2O4S B5195990 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Cat. No.: B5195990
M. Wt: 326.4 g/mol
InChI Key: DLXCLLYEQHXYEN-UHFFFAOYSA-N
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Description

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylsulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with 2-methyl-1-propanone under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-2-PROPANONE: Similar structure but lacks the piperazine and sulfonyl groups.

    4-METHOXYPHENYLACETONE: Contains the methoxyphenyl group but differs in the rest of the structure.

    PIPERAZINE DERIVATIVES: Various compounds with the piperazine ring but different substituents.

Uniqueness

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(2)15(18)16-8-10-17(11-9-16)22(19,20)14-6-4-13(21-3)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXCLLYEQHXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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